molecular formula C7H12O B1359785 Bicyclo[2.2.1]heptan-2-ol CAS No. 497-36-9

Bicyclo[2.2.1]heptan-2-ol

Cat. No.: B1359785
CAS No.: 497-36-9
M. Wt: 112.17 g/mol
InChI Key: ZQTYQMYDIHMKQB-DSYKOEDSSA-N
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Description

Bicyclo[2.2.1]heptan-2-ol, also known as norborneol or norbornyl alcohol, is a bicyclic organic compound with the molecular formula C₇H₁₂O. It is a derivative of norbornane, featuring a hydroxyl group attached to the second carbon of the bicyclic structure. This compound is notable for its rigid, cage-like structure, which imparts unique chemical properties and reactivity .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene. In this method, norbornene is first treated with borane (BH₃) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of norbornadiene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to convert norbornadiene to this compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride.

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and allows for a wide range of chemical transformations. Its rigid, cage-like structure also makes it a valuable compound in the study of stereochemistry and reaction mechanisms .

Properties

CAS No.

497-36-9

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m1/s1

InChI Key

ZQTYQMYDIHMKQB-DSYKOEDSSA-N

SMILES

C1CC2CC1CC2O

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@H]2O

Canonical SMILES

C1CC2CC1CC2O

Key on ui other cas no.

1632-68-4
497-37-0
497-36-9
61277-90-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptan-2-ol
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Reactant of Route 6
Bicyclo[2.2.1]heptan-2-ol

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